Theasinensin A

説明

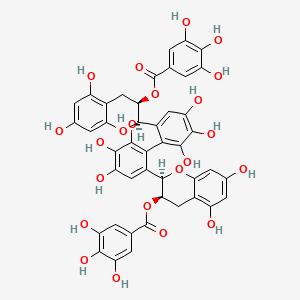

Theasinensin A is a dimeric catechin compound predominantly found in oolong tea and black tea. It is one of the major polyphenolic compounds formed during the fermentation process of tea leaves. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

Theasinensin A can be synthesized through the oxidative coupling of catechins, specifically epigallocatechin-3-O-gallate (EGCG). This process involves the use of laccase, a member of the tea polyphenol oxidase family, which facilitates the radical oxidative reaction . The reaction conditions typically include the oxidation of EGCG followed by heat treatment at 80°C to mimic the final steps of tea leaf fermentation . The product is then purified using column chromatography techniques such as Sephadex LH-20 and C18 column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves the fermentation of tea leaves, where polyphenol oxidase enzymes play a crucial role. The process includes the oxidation of catechins in the presence of oxygen, leading to the formation of this compound along with other polyphenolic compounds .

化学反応の分析

Types of Reactions

Theasinensin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction involved in its formation is the oxidative coupling of catechins .

Common Reagents and Conditions

Oxidation: Laccase enzyme is commonly used for the oxidative coupling of catechins.

Reduction: Specific reducing agents can be used to study the reduction of this compound, although detailed studies on this are limited.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Major Products Formed

The major product formed from the oxidative coupling of catechins is this compound itself. Other related compounds, such as Theasinensin B, can also be formed under similar conditions .

科学的研究の応用

Anti-Inflammatory Activity

Mechanisms of Action

Theasinensin A exhibits significant anti-inflammatory effects, as demonstrated in various studies. For instance, research indicated that this compound reduced levels of pro-inflammatory mediators such as inducible nitric oxide synthase and tumor necrosis factor alpha in cell models treated with lipopolysaccharide. This effect is mediated through the downregulation of the MAPK/ERK signaling pathway, highlighting its potential as a therapeutic agent in inflammatory diseases .

Case Studies

A study conducted on animal models showed that this compound effectively mitigated liver injury induced by carbon tetrachloride, suggesting its protective role against hepatotoxicity . Furthermore, it was found to influence the expression of anti-inflammatory genes, reinforcing its status as a bioactive compound with therapeutic potential in managing inflammation .

Anti-Diabetic Effects

Mechanisms of Action

Recent findings have revealed that this compound plays a crucial role in glucose homeostasis and lipid metabolism. In diabetic mouse models induced by high-fat diets and streptozotocin, this compound improved symptoms such as polydipsia and impaired glucose tolerance. It also reduced fasting blood glucose levels and hepatic triglyceride accumulation while enhancing the expression of insulin signaling pathways .

Case Studies

In a controlled study, high doses of this compound were shown to restore gut microbiota balance in diabetic mice, increasing beneficial bacteria such as Akkermansia while decreasing harmful species. This suggests that this compound may exert anti-diabetic effects not only through direct metabolic actions but also by modulating gut health .

Sensory Properties

Bitterness Characteristics

this compound is recognized for its bitterness, which significantly influences the sensory profile of tea beverages. Research quantified its bitterness threshold at 65 μmol/L and established a concentration-bitterness relationship. The compound interacts with bitter taste receptors (TAS2R16), which is essential for flavor evaluation in tea products .

Case Studies

A detailed analysis demonstrated that this compound contributes more to bitterness in black tea than in Oolong or green tea. This finding is crucial for the development of tea products aimed at specific flavor profiles and consumer preferences .

Summary Table of Applications

作用機序

Theasinensin A exerts its effects through various molecular targets and pathways. For instance, it inhibits the activity of α-glucosidase in a reversible and noncompetitive manner by altering the enzyme’s microenvironment and secondary structure . Additionally, it downregulates the MAPK/ERK kinase (MEK)-extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in its anti-inflammatory action .

類似化合物との比較

Theasinensin A is often compared with other polyphenolic compounds found in tea, such as Theaflavins and Thearubigins. These compounds share similar structural features but differ in their specific biological activities and formation processes . Theasinensin B, for example, is another dimeric catechin formed under similar conditions but exhibits different inhibitory effects on α-glucosidase .

List of Similar Compounds

- Theasinensin B

- Theaflavins

- Thearubigins

- Epigallocatechin-3-O-gallate (EGCG)

- Procyanidin B2 (PCB2)

生物活性

Theasinensin A is a polyphenolic compound predominantly found in green tea (Camellia sinensis). It belongs to a class of compounds known as catechins, which are recognized for their potential health benefits. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its unique arrangement of hydroxyl groups and aromatic rings, contributing to its biological activity. Its molecular formula is C₁₈H₁₈O₉, with a molecular weight of 378.34 g/mol.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Epigallocatechin Gallate (EGCG) | 15 | |

| Quercetin | 30 |

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: Inhibition of Inflammation in Animal Models

A study conducted on mice with induced inflammation demonstrated that administration of this compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in breast and colon cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction | |

| HT-29 (Colon Cancer) | 15 | Cell cycle arrest | |

| HCT116 (Colon Cancer) | 18 | Caspase activation |

- Modulation of Signaling Pathways : this compound influences various signaling pathways including PI3K/Akt and MAPK pathways, which play crucial roles in cell survival and proliferation.

- Gene Expression Regulation : It affects the expression levels of genes involved in apoptosis, cell cycle regulation, and inflammation.

- Interaction with Cellular Targets : The compound has been shown to interact with proteins such as p53, enhancing its tumor suppressor functions.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer treatment.

- Cardiovascular Health : By reducing oxidative stress and inflammation, it may contribute to cardiovascular protection.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases through its antioxidant properties.

特性

IUPAC Name |

[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUULFXAQUWEYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317247 | |

| Record name | Theasinensin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116403-62-4, 89064-31-3 | |

| Record name | Theasinensin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116403-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theasinensin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89064-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theasinensin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。